Azido-PEG4-THP

PROTAC Linker Optimization Structure-Activity Relationship

Azido-PEG4-THP (CAS 145927-74-8) is a heterobifunctional polyethylene glycol (PEG) linker of the PEG4 class, characterized by an azide group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. With a molecular weight of 303.35 g/mol and formula C13H25N3O5, this compound serves as a foundational building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a versatile reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Molecular Formula C13H25N3O5
Molecular Weight 303.35 g/mol
CAS No. 145927-74-8
Cat. No. B11931794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-THP
CAS145927-74-8
Molecular FormulaC13H25N3O5
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2
InChIKeyOHGLMVYYEIWYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG4-THP (CAS 145927-74-8) for PROTAC Synthesis and Click Chemistry Applications


Azido-PEG4-THP (CAS 145927-74-8) is a heterobifunctional polyethylene glycol (PEG) linker of the PEG4 class, characterized by an azide group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other . With a molecular weight of 303.35 g/mol and formula C13H25N3O5, this compound serves as a foundational building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a versatile reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry [1].

Why Azido-PEG4-THP Cannot Be Substituted by Alternative PEG Linkers


In PROTAC development and bioconjugation workflows, the precise combination of linker length, terminal functionality, and protecting group strategy critically dictates synthetic efficiency and ultimate conjugate performance. Substituting Azido-PEG4-THP with a linker of different PEG length (e.g., PEG2 or PEG6) alters the spatial distance between warhead and E3 ligase ligand, directly impacting ternary complex formation and degradation efficiency [1]. Similarly, replacing the THP-protected hydroxyl with a free alcohol (e.g., Azido-PEG4-alcohol) eliminates the orthogonal protection required for sequential conjugation strategies, leading to unwanted side reactions and lower yields [2].

Quantitative Differentiation of Azido-PEG4-THP from Closest Analogs


PEG4 Linker Length Confers Optimal Conformational Restraint for Ternary Complex Formation

Azido-PEG4-THP incorporates a four-unit PEG spacer that provides a near-rigid span useful for bridging sterically congested or buried protein pockets [1]. In PROTAC design, linker length directly modulates the distance between the target-binding warhead and the E3 ligase ligand; the PEG4 spacer enforces a well-defined distance that constrains rotational freedom, a property distinct from longer PEG6 or PEG8 linkers which introduce additional gauche conformations that can reduce ternary complex stability [1].

PROTAC Linker Optimization Structure-Activity Relationship

THP Protection Enables Orthogonal Conjugation Strategy Versus Unprotected Hydroxyl Analogs

The THP group in Azido-PEG4-THP serves as an acid-labile protecting group for the terminal hydroxyl, enabling sequential, orthogonal functionalization that is not possible with unprotected hydroxyl analogs such as Azido-PEG4-alcohol (CAS 86770-67-4) . While Azido-PEG4-alcohol provides a free hydroxyl for immediate conjugation, its lack of protection precludes stepwise synthetic strategies where the azide must react first without hydroxyl interference [1].

Orthogonal Protection Bioconjugation Sequential Synthesis

Quantitative Azidation Efficiency Establishes High-Fidelity Synthesis for Azido-PEG4-THP Precursors

The synthesis of Azido-PEG4-THP relies on the quantitative azidation of THP-PEG-OH, a key intermediate. Hiki and Kataoka (2010) reported quantitative (i.e., >99%) conversion efficiency for the azidation of THP-PEG-OH to yield the azido-terminated derivative, as confirmed by analysis of molecular functionality [1]. In contrast, the alternative ω-alkynation of the same THP-PEG-OH precursor achieved only approximately 70% conversion, requiring subsequent chromatographic removal of unreacted starting material [1].

Synthesis Efficiency Functional Group Conversion Quality Control

Azido-PEG4-THP Enables Both CuAAC and SPAAC Click Chemistry, Expanding Conjugation Options

Azido-PEG4-THP is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This dual click chemistry compatibility is inherent to its terminal azide group and is shared with other azido-PEG linkers such as Azido-PEG4-alcohol and Azido-PEG6-THP . The presence of the THP group does not impede click reactivity; the azide remains fully accessible for reaction with terminal alkynes (CuAAC) or cyclooctyne derivatives like DBCO and BCN (SPAAC) .

Click Chemistry CuAAC SPAAC Bioorthogonal Conjugation

Physicochemical Properties Differentiate Azido-PEG4-THP from Longer PEG Linkers

Azido-PEG4-THP (MW 303.35, LogP 1.342, tPSA 95.9 Ų, 13 rotatable bonds) occupies a distinct physicochemical space compared to longer PEG homologs such as Azido-PEG6-THP (MW 391.46, C17H33N3O7) . The lower molecular weight and fewer rotatable bonds of the PEG4 variant translate to reduced conformational entropy and a more defined spatial orientation when incorporated into bifunctional molecules [1].

Physicochemical Properties Solubility LogP Molecular Descriptors

Optimal Research and Industrial Use Cases for Azido-PEG4-THP


PROTAC Synthesis Requiring Defined PEG4 Spacer Length and Orthogonal Protection

Azido-PEG4-THP is ideally suited for the synthesis of PROTACs targeting proteins with buried or sterically congested binding pockets, where the near-rigid PEG4 spacer enforces the precise orientation required for productive ternary complex formation [1]. The THP group remains inert during CuAAC conjugation of the azide to an alkyne-bearing warhead, then can be selectively deprotected under mild acidic conditions to reveal a hydroxyl for subsequent attachment of an E3 ligase ligand via ester or ether linkage [2]. This sequential, orthogonal conjugation strategy minimizes purification steps and maximizes overall yield.

Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Bioconjugation Workflows

Azido-PEG4-THP is compatible with both CuAAC and SPAAC click chemistries, enabling its use in diverse bioconjugation contexts [1]. For in vitro applications requiring high yield, CuAAC with terminal alkynes provides rapid, quantitative ligation. For live-cell or in vivo labeling where copper toxicity is a concern, SPAAC with DBCO- or BCN-modified biomolecules proceeds under physiological conditions without catalyst [2]. The PEG4 spacer enhances aqueous solubility of the resulting conjugate while maintaining a compact footprint.

Surface Functionalization and Nanoparticle PEGylation

Azido-PEG4-THP can be used to modify surfaces such as beads, nanoparticles, and self-assembled monolayers [1]. The azide group enables covalent attachment to alkyne-functionalized surfaces via click chemistry, while the PEG4 spacer reduces nonspecific protein binding and imparts increased water solubility and reduced immunogenicity to the modified entity [1]. The THP group can be retained as a hydrophobic anchor or deprotected to provide a reactive hydroxyl for further derivatization.

Library Synthesis for Linker Length Optimization in PROTAC SAR Studies

Medicinal chemists conducting structure-activity relationship (SAR) studies on PROTAC linkers can employ Azido-PEG4-THP alongside PEG6 and PEG8 analogs to systematically vary linker length [1]. The availability of the THP-protected hydroxyl allows for a common synthetic route: the azide is first clicked to an alkyne-warhead, then after THP deprotection, the free hydroxyl is coupled to a common E3 ligase ligand. This enables rapid generation of a focused library where linker length is the sole variable, facilitating identification of the optimal spacer for a given target pair [2].

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